DOR Binding Affinity vs. Closest Triazaspiro Analogs (Compound‑1 and Compound‑3)
In a direct head‑to‑head comparison within the same study, 3‑methyl‑8‑(pyridin‑3‑ylsulfonyl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione (reported as Compound‑2 in the primary reference) exhibited a DOR binding affinity (pKi) of 7.0 ± 0.1 (Ki = 92 nM). This places it between Compound‑1 (pKi = 7.3 ± 0.1, Ki = 52 nM) and Compound‑3 (pKi = 6.9 ± 0.1, Ki = 138 nM) [1]. The 1.8‑fold higher affinity of Compound‑1 over the pyridin‑3‑ylsulfonyl analog is offset by the latter’s more balanced downstream signaling profile (see below).
| Evidence Dimension | DOR binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 92 nM (pKi = 7.0 ± 0.1, n=3) |
| Comparator Or Baseline | Compound-1: Ki = 52 nM (pKi = 7.3 ± 0.1, n=3); Compound-3: Ki = 138 nM (pKi = 6.9 ± 0.1, n=3) |
| Quantified Difference | 1.8‑fold lower affinity than Compound‑1; 1.5‑fold higher affinity than Compound‑3 |
| Conditions | Competition binding assay using [³H]‑naltrindole on human DOR expressed in CHO cells, 3 independent experiments |
Why This Matters
A Ki of 92 nM provides sufficient target engagement for in‑vitro pharmacological studies while avoiding the potentially confounding off‑target interactions associated with higher‑affinity analogs; researchers evaluating DOR‑dependent signaling cascades may prefer this intermediate affinity to maintain a wider dynamic range in concentration‑response experiments.
- [1] Meqbil YJ, Aguilar J, Blaine AT, Chen L, Cassell RJ, Pradhan AA, van Rijn RM. J Pharmacol Exp Ther. 2024 Jun;389(3):301–309. Table 1. DOI: 10.1124/jpet.123.001735. View Source
